molecular formula C13H13NO B112543 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-46-6

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B112543
CAS RN: 37560-46-6
M. Wt: 199.25 g/mol
InChI Key: AZMITBLYRIEWJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : The compound “(S)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole HCl”, which has a similar structure to “1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde”, is used in allopathic medicine for human as well as veterinary applications .
    • Methods of Application : The compound is used in a 1 µg kg −1 loading dose, administered over 10 min, followed by a maintenance infusion of 0.2–1.0 µg kg −1 h −1 .
    • Results : The compound is a very potent α 2 adrenoceptor agonist, which is currently used in clinics as an anaesthetic .
  • Scientific Field: Material Science

    • Application : “1-(2,3-Dimethylphenyl)pyrrolidine” is a chemical compound widely used in scientific research. Its diverse applications range from drug synthesis to material science.
    • Methods of Application : The specific methods of application are not mentioned in the source.
    • Results : The specific results or outcomes are not mentioned in the source.
  • Scientific Field: Clinical Pharmacokinetics and Pharmacodynamics
    • Application : Dexmedetomidine, or 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C13H16N2, is the dextro-enantiomer of medetomidine, which is used as a sedative and analgesic in veterinary medicine .
    • Methods of Application : Dexmedetomidine is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation .
    • Results : Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function . It is potent and highly selective for α2-receptors with an α2:α1 ratio of 1620:1 .
  • Scientific Field: Clinical Pharmacokinetics and Pharmacodynamics
    • Application : Dexmedetomidine, or 4-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, with molecular formula C13H16N2 , is the dextro-enantiomer of medetomidine, which is used as a sedative and analgesic in veterinary medicine .
    • Methods of Application : Dexmedetomidine is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . A high inter-individual variability in dexmedetomidine pharmacokinetics has been described, especially in the intensive care unit population .
    • Results : Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, sympatholytic, and analgesic-sparing effects, and minimal depression of respiratory function . It is potent and highly selective for α2-receptors with an α2:α1 ratio of 1620:1 .

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITBLYRIEWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396060
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

37560-46-6
Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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